Home > Products > Screening Compounds P119081 > Firibastat, (+/-)-
Firibastat, (+/-)- - 721392-96-7

Firibastat, (+/-)-

Catalog Number: EVT-1577617
CAS Number: 721392-96-7
Molecular Formula: C8H20N2O6S4
Molecular Weight: 368.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Firibastat involves several key steps to ensure its efficacy as a prodrug. The compound is synthesized through a series of chemical reactions that include the formation of disulfide bonds, which are essential for its stability until it reaches the central nervous system. Upon administration, Firibastat is cleaved by brain reductases to release two molecules of EC33, which then exert their pharmacological effects by inhibiting aminopeptidase A activity .

Technical Details

  • Starting Materials: The synthesis typically begins with readily available amino acids and other organic compounds.
  • Reaction Conditions: Controlled conditions are maintained to facilitate the formation of disulfide bridges and ensure proper folding of the molecule.
  • Purification: Post-synthesis, the compound undergoes purification processes such as chromatography to isolate Firibastat from by-products.
Molecular Structure Analysis

Firibastat's molecular structure can be described in terms of its functional groups and stereochemistry. The compound contains a complex arrangement that allows it to penetrate the blood-brain barrier effectively.

Structure Data

  • Chemical Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: 373.45 g/mol
  • Structural Features: It includes a sulfonamide group that enhances its binding affinity for aminopeptidase A.

The stereochemistry of Firibastat is critical, as it exists in both enantiomeric forms (+) and (-), which can have different pharmacological effects .

Chemical Reactions Analysis

Firibastat primarily undergoes enzymatic reactions once administered. The key reaction involves:

  • Cleavage Reaction: The disulfide bonds in Firibastat are cleaved by reductases in the brain to produce EC33.
  • Inhibition Reaction: EC33 then binds to aminopeptidase A, inhibiting its activity and subsequently reducing angiotensin-III levels.

Technical Details

  • Enzyme Interaction: The binding affinity of EC33 for aminopeptidase A is characterized by a Ki value of approximately 200 nM, indicating strong inhibitory potential .
  • Pharmacodynamics: Following administration, the pharmacokinetics show peak plasma concentrations occurring within 1.5 hours for Firibastat and 3 hours for EC33.
Mechanism of Action

Firibastat operates through a well-defined mechanism involving the central nervous system's renin-angiotensin system. By inhibiting aminopeptidase A, it prevents the conversion of angiotensin-II into angiotensin-III.

Process and Data

  1. Inhibition of Aminopeptidase A: This leads to decreased production of angiotensin-III.
  2. Reduction in Vasopressin Release: Lower levels of angiotensin-III correlate with reduced vasopressin secretion from the posterior pituitary gland.
  3. Blood Pressure Regulation: As a result, there is a decrease in systemic vascular resistance and blood pressure .
Physical and Chemical Properties Analysis

Firibastat exhibits several notable physical and chemical properties relevant to its function as an antihypertensive agent.

Physical Properties

  • Appearance: White to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but requires careful handling due to sensitivity to oxidation.
  • pH Stability Range: Optimal stability observed between pH 4 and pH 7.
Applications

Firibastat has significant potential applications in clinical settings, particularly for managing hypertension. Its unique mechanism offers an alternative approach compared to traditional antihypertensive medications.

Scientific Uses

  1. Hypertension Treatment: Clinical trials have demonstrated its efficacy in lowering blood pressure without major adverse effects .
  2. Research Tool: Used in studies exploring the central nervous system's role in blood pressure regulation and neurogenic hypertension mechanisms.
  3. Combination Therapy: Investigated for use alongside other antihypertensive agents like enalapril and hydrochlorothiazide for enhanced therapeutic effects .
Introduction to Firibastat: A Novel Antihypertensive Agent

Definition and Chemical Identity of (±)-Firibastat

Firibastat (development codes RB150/QGC001) is a first-in-class, centrally acting antihypertensive prodrug with the chemical designation (3S,3'S)-4,4'-disulfanediylbis(3-amino-1-butanesulfonic acid). Its molecular formula is C₈H₂₀N₂O₆S₄ and it has a molar mass of 368.50 g/mol [3] [8]. Structurally, firibastat consists of two EC33 molecules [(S)-3-amino-4-mercapto-butyl sulfonic acid] linked by a disulfide bridge (-S-S-), forming a symmetrical dimer [3] [5]. This design allows it to remain inactive peripherally until it crosses the blood-brain barrier (BBB), where brain reductases cleave the disulfide bond to release two active EC33 moieties [3] [8]. The (±) notation indicates its racemic nature, though stereospecific synthesis yields the biologically active (S,S)-isomer [3].

Table 1: Chemical Identity of Firibastat

PropertyValue/Description
IUPAC Name(3S,3'S)-4,4'-Disulfanediylbis(3-amino-1-butanesulfonic acid)
Molecular FormulaC₈H₂₀N₂O₆S₄
Molar Mass368.50 g/mol
CAS Registry Number648927-86-0
Prodrug StructureDimer of EC33 linked via disulfide bridge
Active MetabolitesEC33 (x2 molecules)
SolubilityHighly water-soluble (25 mg/mL in H₂O) [8]

Historical Development of Brain Aminopeptidase A (APA) Inhibitors

The development of firibastat originated from foundational research into the brain renin-angiotensin system (RAS). In the 1990s, aminopeptidase A (APA) was identified as the enzyme converting angiotensin II (Ang II) to angiotensin III (Ang III) in the brain [1] [3]. Early inhibitors like EC33 – a thiol-based zinc-binding group molecule – selectively blocked APA (in vitro Kᵢ = 0.20 ± 0.02 μmol/L) but could not cross the BBB after systemic administration [3] [5]. To overcome this limitation, the prodrug strategy emerged: By dimerizing EC33 via a disulfide bond, firibastat was created as a neutral compound capable of traversing biological barriers [3] [8].

Preclinical validation occurred in hypertensive rodent models:

  • In DOCA-salt rats (renin-independent hypertension), oral firibastat (30 mg/kg) reduced mean arterial pressure by 35 mmHg within 5–9 hours, with effects lasting 15 hours [3] [7].
  • In spontaneously hypertensive rats (SHRs), chronic firibastat administration (24 days) showed no tachyphylaxis [3].This led to Phase I trials (NCT01900171) confirming firibastat’s safety and BBB penetration in humans [5].

Rationale for Targeting the Brain Renin-Angiotensin System (RAS) in Hypertension

Hypertension pathophysiology involves hyperactivity of the brain RAS, particularly in salt-sensitive and resistant hypertension. Ang III – generated centrally by APA – exerts pressor effects via three neurogenic mechanisms [1] [4] [7]:

  • Stimulation of vasopressin release: Increases water retention and blood volume.
  • Sympathetic nervous system (SNS) activation: Elevates peripheral vascular resistance.
  • Baroreflex inhibition: Reduces buffering of blood pressure fluctuations.

Firibastat’s innovation lies in selectively inhibiting brain APA, thereby blocking Ang III formation without affecting peripheral RAS components. This offers advantages for patient subgroups poorly responsive to conventional RAS blockers:

  • African American/Black patients: Often exhibit salt-sensitive hypertension with low plasma renin activity, limiting ACE inhibitor efficacy [3] [10].
  • Obesity-related hypertension: Characterized by brain RAS overactivity and SNS hyperactivity [9] [10].
  • Resistant hypertension: Firibastat’s novel mechanism complements triple therapy; in DOCA-salt rats, adding firibastat to enalapril/hydrochlorothiazide enhanced blood pressure reduction by 62% compared to dual therapy alone [7].

Table 2: Central Mechanisms of Firibastat in Hypertension

TargetEffect of InhibitionPhysiological Outcome
Aminopeptidase A (APA)Blocks Ang II → Ang III conversion in the brainReduced Ang III bioavailability
Arginine Vasopressin (AVP)Decreases AVP release from the pituitaryIncreased diuresis, reduced blood volume
Sympathetic ToneLowers norepinephrine releaseDecreased peripheral vascular resistance
Baroreflex FunctionRestores sensitivity to pressure changesImproved blood pressure stabilization

Additionally, firibastat upregulates brain ACE2, converting Ang II to protective angiotensin-(1-7), which counterbalances RAS overactivity [10]. This dual modulation – suppressing Ang III while enhancing angiotensin-(1-7) – positions firibastat as a unique neurocentric antihypertensive agent [4] [10].

Properties

CAS Number

721392-96-7

Product Name

Firibastat, (+/-)-

IUPAC Name

3-amino-4-[(2-amino-4-sulfobutyl)disulfanyl]butane-1-sulfonic acid

Molecular Formula

C8H20N2O6S4

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C8H20N2O6S4/c9-7(1-3-19(11,12)13)5-17-18-6-8(10)2-4-20(14,15)16/h7-8H,1-6,9-10H2,(H,11,12,13)(H,14,15,16)

InChI Key

HJPXZXVKLGEMGP-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Synonyms

RB 150
RB-150
RB150 cpd

Canonical SMILES

C(CS(=O)(=O)O)C(CSSCC(CCS(=O)(=O)O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.